molecular formula C24H21N7O2 B2939874 1-Benzhydryl-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea CAS No. 2034447-97-5

1-Benzhydryl-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea

Cat. No.: B2939874
CAS No.: 2034447-97-5
M. Wt: 439.479
InChI Key: GTQFHVMOALCTSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a urea derivative featuring a benzhydryl group (two phenyl rings attached to a central carbon) and a hybrid heterocyclic system comprising a [1,2,4]triazolo[4,3-a]pyridine core fused with a 3-methyl-1,2,4-oxadiazole substituent. The urea linker (-NH-C(=O)-NH-) bridges the benzhydryl moiety and the triazolopyridine-oxadiazole system.

Properties

IUPAC Name

1-benzhydryl-3-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N7O2/c1-16-26-23(33-30-16)19-12-13-31-20(14-19)28-29-21(31)15-25-24(32)27-22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-14,22H,15H2,1H3,(H2,25,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQFHVMOALCTSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous molecules from the provided evidence, focusing on structural features, substituent variations, and inferred pharmacological implications.

Table 1: Structural Comparison of Key Compounds
Compound Name Core Structure Key Substituents Functional Groups
1-Benzhydryl-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea Triazolo[4,3-a]pyridine + oxadiazole Benzhydryl, methyl-oxadiazole Urea, oxadiazole, triazole
1-(3-(tert-butyl)-1-(3-chloro-4-hydroxyphenyl)-1H-pyrazol-5-yl)-3-((1S,4S)-4-((3-isopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)oxy)-1,2,3,4-tetrahydronaphthalen-1-yl)urea Triazolo[4,3-a]pyridine + pyrazole tert-Butyl, chloro-hydroxyphenyl, tetrahydronaphthalenyl Urea, pyrazole, ether
Pyridazine-3-carboxylic acid [3-((R)-1-{5-[5-chloro-3-fluoro-2-(5-methyl-[1,2,4]oxadiazol-3-yl)-phenyl]-3-fluoro-pyridin-2-yl}-ethylcarbamoyl)-oxetan-3-yl]-amide Pyridazine + oxadiazole + oxetane Chloro-fluoro-phenyl, oxetane, methyl-oxadiazole Amide, oxadiazole, oxetane
Key Observations

Heterocyclic Core Variations :

  • The target compound’s triazolopyridine-oxadiazole system is distinct from the pyridazine-oxadiazole core in the third compound . Triazolopyridine scaffolds are often associated with kinase inhibition (e.g., JAK/STAT pathways), whereas pyridazine derivatives may target phosphodiesterases or viral polymerases.
  • The second compound replaces oxadiazole with a pyrazole ring, which could alter binding affinity due to differences in hydrogen-bonding capacity and aromatic stacking .

Substituent Effects :

  • The benzhydryl group in the target compound may enhance lipophilicity and membrane permeability compared to the tert-butyl or oxetane groups in analogs. However, this could reduce aqueous solubility, a common trade-off in drug design.
  • Chloro-fluoro-phenyl and oxetane moieties in the third compound suggest a focus on metabolic stability and target engagement in sterically constrained environments (e.g., protease active sites) .

Linker and Functional Groups: The urea linker in the target compound and the first analog contrasts with the amide linker in the third compound. Urea groups are more polar and may engage in stronger hydrogen-bonding interactions with targets like kinases or GPCRs .

Research Findings and Limitations

While direct biological data (e.g., IC₅₀, pharmacokinetics) for the target compound are absent in the provided evidence, structural analogs offer insights:

  • Triazolopyridine-oxadiazole hybrids : Similar compounds have demonstrated activity in preclinical models of inflammation and cancer, attributed to their dual inhibition of pro-inflammatory cytokines and kinase signaling .
  • Urea vs. amide linkers : Urea-containing analogs often exhibit improved target residence times but may face challenges in bioavailability due to higher polarity .

Critical Gaps :

  • No comparative enzymatic or cellular assay data are available to quantify potency or selectivity differences.

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